molecular formula C10H5F3O B14407172 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- CAS No. 85694-32-2

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl-

Cat. No.: B14407172
CAS No.: 85694-32-2
M. Wt: 198.14 g/mol
InChI Key: YRHOJLGGUNVJGQ-UHFFFAOYSA-N
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Description

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is an organic compound with the molecular formula C10H5F3O This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- typically involves the reaction of phenylacetylene with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CCH+(CF3CO)2OC6H5CCCOCF3+CF3COOH\text{C}_6\text{H}_5\text{C}\equiv\text{CH} + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{COCF}_3 + \text{CF}_3\text{COOH} C6​H5​C≡CH+(CF3​CO)2​O→C6​H5​C≡CCOCF3​+CF3​COOH

Industrial Production Methods

Industrial production of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid and phenylacetic acid.

    Reduction: Formation of 4,4,4-trifluoro-1-phenylbutanol.

    Substitution: Formation of various substituted phenylbutynones.

Scientific Research Applications

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Similar structure but with a different functional group arrangement.

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-substituted compound with distinct reactivity.

Uniqueness

2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is unique due to its combination of a trifluoromethyl group and a butynone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

85694-32-2

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

4,4,4-trifluoro-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C10H5F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H

InChI Key

YRHOJLGGUNVJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC(F)(F)F

Origin of Product

United States

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